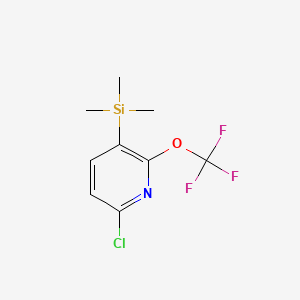

6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine

Description

6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine (CAS: 1221172-02-6, MFCD22381715) is a pyridine derivative featuring three distinct functional groups: a chloro substituent at position 6, a trifluoromethoxy group at position 2, and a trimethylsilyl group at position 3 . This compound is synthesized with 95% purity and is primarily utilized in advanced pharmaceutical and agrochemical research due to its unique electronic and steric properties. The trifluoromethoxy (OCF₃) group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, while the trimethylsilyl (TMS) group provides steric protection and modulates reactivity .

Properties

IUPAC Name |

[6-chloro-2-(trifluoromethoxy)pyridin-3-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClF3NOSi/c1-16(2,3)6-4-5-7(10)14-8(6)15-9(11,12)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNOZXVLSUNTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=C(C=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678833 | |

| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221172-02-6 | |

| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221172-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the chlorination of 2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Trifluoromethoxy vs. Trifluoromethyl Groups

- In contrast, OCF₃ in the target compound offers better resistance to metabolic enzymes, enhancing its suitability for drug candidates .

Trimethylsilyl vs. Methyl or Nitro Groups

- 6-Chloro-2-methyl-3-nitropyridine (): The nitro (NO₂) group is highly electron-withdrawing, making the ring more reactive toward nucleophilic substitution. The trimethylsilyl group in the target compound provides steric hindrance, protecting position 3 from unwanted reactions while maintaining moderate electron-donating effects through σ-π conjugation .

Pharmacokinetic and Physicochemical Properties

*logP values estimated using fragment-based methods.

- Key Observations: The trimethylsilyl group in the target compound reduces aqueous solubility compared to sulfonyl chloride derivatives but improves membrane permeability. The trifluoromethoxy group balances lipophilicity and metabolic stability better than CF₃ or NO₂ groups .

Research and Industrial Relevance

- Pharmaceuticals : The target compound’s trifluoromethoxy and TMS groups make it a candidate for CNS drug development, where blood-brain barrier penetration is critical .

- Agrochemicals : Derivatives with similar substituents (e.g., 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) are used in herbicide synthesis, but the target compound’s stability offers advantages in environmental persistence .

Challenges and Handling Considerations

Biological Activity

6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine (CAS No. 1221172-02-6) is a pyridine derivative notable for its unique trifluoromethoxy and trimethylsilyl substituents. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Molecular Formula: CHClFNOSi

Molecular Weight: 269.72 g/mol

IUPAC Name: [6-chloro-2-(trifluoromethoxy)pyridin-3-yl]-trimethylsilane

Appearance: Colorless to yellow liquid

| Property | Value |

|---|---|

| Chemical Formula | CHClFNOSi |

| Molecular Weight | 269.72 g/mol |

| Synonyms | 1221172-02-6 |

| Pubchem CID | 49871805 |

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with trifluoromethoxy groups, exhibit significant antimicrobial properties . A study reviewed various pyridine compounds and highlighted their effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group in such compounds often enhances their biological activity by improving solubility and bioavailability .

Anticancer Activity

Pyridine derivatives have also been explored for their anticancer properties . In a study evaluating the antiproliferative effects of various synthesized compounds against cancer cell lines, certain pyridine derivatives exhibited significant activity. While direct studies on this compound are scarce, its structural features align with those known to possess anticancer properties .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive review of pyridine derivatives found that compounds with trifluoromethoxy substitutions demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted a specific compound that showed MIC values below 100 µg/mL against E. coli and S. aureus .

- Antiviral Screening : In an effort to identify new antiviral agents, several pyridine derivatives were screened against SARS-CoV-2. The results indicated that modifications in the pyridine structure could lead to improved binding affinities for viral targets, suggesting a potential pathway for developing antiviral therapies using similar compounds .

- Anticancer Activity Assessment : A synthesis study involving fluorinated pyridines reported significant antiproliferative effects against breast and colon cancer cell lines. The study established a correlation between the presence of electron-withdrawing groups like trifluoromethoxy and increased cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route starts with halogenation at the 6-position using chlorinating agents (e.g., POCl₃) under reflux, followed by trifluoromethoxy group introduction via nucleophilic substitution with trifluoromethanol derivatives . The trimethylsilyl group is added via Grignard or silylation reagents (e.g., Me₃SiCl) in anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (60–100°C) significantly impact yield due to steric hindrance from the trifluoromethoxy group. Purification often requires column chromatography with hexane/ethyl acetate gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : and NMR are critical. The trimethylsilyl group shows a singlet at ~0.3 ppm in NMR, while the trifluoromethoxy group appears as a distinct signal near -55 to -60 ppm .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected [M+H]⁺ ~324.03).

- Elemental Analysis : Validate C, H, N, and halogen content (±0.3% tolerance) .

Q. What are the stability considerations for storage and handling?

The compound is moisture-sensitive due to the trimethylsilyl group. Store under inert gas (Ar/N₂) at -20°C in sealed vials. Decomposition products (e.g., silanols) can form if exposed to humidity, detectable via TLC or GC-MS .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions, while the trimethylsilyl group at the 3-position sterically hinders electrophilic attacks. DFT studies suggest the LUMO is localized near the chloro group, favoring Suzuki-Miyaura couplings with aryl boronic acids at this site . Reaction optimization should include Pd catalysts (e.g., Pd(PPh₃)₄) and base screening (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., for the trifluoromethoxy group) may arise from solvent polarity or concentration effects. To address this:

Q. How is this compound utilized in medicinal chemistry for target identification?

The trimethylsilyl group enhances lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration in CNS drug discovery. It serves as a precursor for:

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases), leveraging the trifluoromethoxy group’s electrostatic potential for hydrogen bonding .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes, focusing on the silyl group’s steric effects .

Methodological Best Practices

Q. How to optimize reaction yields when introducing the trifluoromethoxy group?

- Use Ag₂O or CuI as catalysts to facilitate trifluoromethoxy transfer in polar aprotic solvents (e.g., DMF).

- Monitor reaction progress via in-situ IR for C-O-CF₃ stretching (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.